

Spectroscopic Analysis of 3-Decanone: A Technical Guide

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Compound of Interest		
Compound Name:	3-Decanone	
Cat. No.:	B1198406	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **3-decanone**, a ketone with applications in the flavor and fragrance industry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The structural characterization of **3-decanone** (C₁₀H₂₀O, Molar Mass: 156.27 g/mol) is achieved through a combination of spectroscopic techniques. The data presented in the following tables have been compiled from spectral databases and predicted values based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of **3-decanone** is characterized by signals corresponding to the different hydrogen environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.



Protons (Position)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	1.05	Triplet (t)	7.4	3H
H-2	2.42	Quartet (q)	7.4	2H
H-4	2.38	Triplet (t)	7.5	2H
H-5	1.55	Quintet	7.5	2H
H-6, H-7, H-8	1.28	Multiplet (m)	-	6H
H-9	1.28	Multiplet (m)	-	2H
H-10	0.88	Triplet (t)	7.0	3H

Note: Predicted values are based on standard chemical shift correlations and may vary slightly from experimental values.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ^{13}C NMR spectrum provides information on the different carbon environments. Chemical shifts (δ) are reported in ppm relative to TMS.



Carbon (Position)	Chemical Shift (δ, ppm)
C-1	7.9
C-2	35.6
C-3 (C=O)	211.5
C-4	42.1
C-5	23.9
C-6	29.3
C-7	31.7
C-8	22.6
C-9	22.6
C-10	14.1

Note: Predicted values are based on typical chemical shifts for aliphatic ketones and may differ from experimental results. The carbonyl carbon (C-3) exhibits the most downfield shift as is characteristic for ketones[1][2].

Infrared (IR) Spectroscopy

The IR spectrum of **3-decanone** reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H (alkane) stretching
~1715	Strong	C=O (ketone) stretching
~1465	Medium	C-H bending
~1375	Medium	C-H bending



Note: The most prominent peak is the strong absorption around 1715 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ketone[3][4][5].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3-decanone** results in the formation of a molecular ion (M⁺) and various fragment ions, which provide information about the molecule's structure and connectivity.[6][7]

m/z	Relative Intensity (%)	Assignment
156	< 5	[M] ⁺ (Molecular Ion)
127	~10	[M - C ₂ H ₅] ⁺
99	~15	[M - C4H9] ⁺
85	~30	[M - C5H11] ⁺
72	~61	[CH₃(CH₂)₄CO]+ or McLafferty Rearrangement Product
57	100	[C₂H₅CO]+ (Base Peak)
43	~31	[C ₃ H ₇]+
29	~51	[C ₂ H ₅]+

Note: The base peak at m/z 57 corresponds to the acylium ion formed by alpha cleavage. The peak at m/z 72 is also significant and can be attributed to another alpha cleavage or a McLafferty rearrangement product.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:



- A sample of 3-decanone (approximately 10-20 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard one-pulse ¹H NMR experiment is performed.
- The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
- The spectrum is phased, baseline corrected, and the chemical shifts are referenced to TMS.
- Integration of the signals is performed to determine the relative number of protons.

¹³C NMR Acquisition:

- Following ¹H NMR, a ¹³C NMR experiment is set up.
- A standard proton-decoupled ¹³C NMR experiment (e.g., with composite pulse decoupling) is typically used to produce a spectrum with singlets for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.
- A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
- The FID is acquired and processed in a similar manner to the ¹H spectrum.



Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- As 3-decanone is a liquid at room temperature, a neat spectrum can be easily obtained.[8]
 [9]
- A drop of **3-decanone** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is placed on top to create a thin liquid film between the plates.
- The "sandwich" of salt plates is mounted in the spectrometer's sample holder.

FTIR Spectrum Acquisition:

- A background spectrum of the empty sample compartment (or with clean salt plates) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
- The sample holder with the prepared 3-decanone sample is placed in the instrument's beam path.
- The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- A dilute solution of 3-decanone is prepared by dissolving a small amount of the sample in a
 volatile organic solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

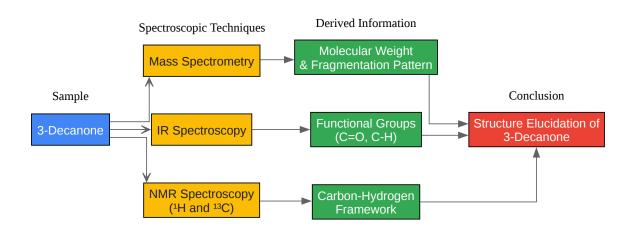
Electron Ionization (EI) Mass Spectrum Acquisition:



- In the ion source, the vaporized **3-decanone** molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion (M+), and to fragment into smaller, charged ions.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

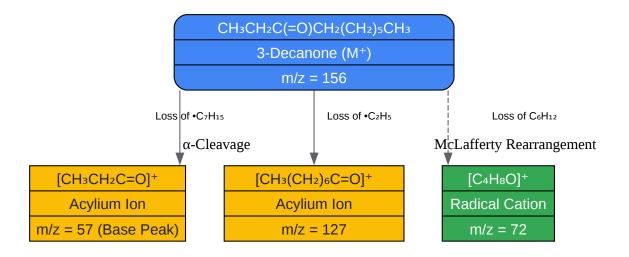
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the fragmentation pathways of **3-decanone**.



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Caption: Workflow for the spectroscopic characterization of **3-decanone**.





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Caption: Key fragmentation pathways of **3-decanone** in EI-MS.

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